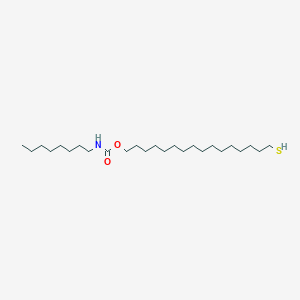
16-Sulfanylhexadecyl octylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16-Sulfanylhexadecyl octylcarbamate is a chemical compound with the molecular formula C24H49NO2S It is characterized by the presence of a sulfanyl group attached to a hexadecyl chain and an octylcarbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 16-Sulfanylhexadecyl octylcarbamate typically involves the reaction of 16-mercaptohexadecanol with octyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a catalyst such as dibutyltin dilaurate to facilitate the formation of the carbamate linkage. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification through recrystallization or chromatography to obtain the desired purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
16-Sulfanylhexadecyl octylcarbamate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Hydrolysis: Acidic or basic aqueous solutions are commonly used for hydrolysis reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Substitution: Substituted carbamates or thiols.
Hydrolysis: Corresponding amine and alcohol.
Wissenschaftliche Forschungsanwendungen
16-Sulfanylhexadecyl octylcarbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Wirkmechanismus
The mechanism of action of 16-Sulfanylhexadecyl octylcarbamate involves its interaction with biological membranes due to its amphiphilic nature. The sulfanyl group can form disulfide bonds with thiol-containing biomolecules, potentially altering their function. The carbamate moiety can interact with enzymes and proteins, affecting their activity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 16-Sulfanylhexadecyl methylcarbamate
- 16-Sulfanylhexadecyl ethylcarbamate
- 16-Sulfanylhexadecyl propylcarbamate
Uniqueness
16-Sulfanylhexadecyl octylcarbamate is unique due to its specific combination of a long hexadecyl chain with a sulfanyl group and an octylcarbamate moiety. This structure imparts distinct physicochemical properties, such as enhanced hydrophobicity and potential for forming stable micelles, making it suitable for various applications in chemistry, biology, and industry.
Eigenschaften
CAS-Nummer |
685568-13-2 |
|---|---|
Molekularformel |
C25H51NO2S |
Molekulargewicht |
429.7 g/mol |
IUPAC-Name |
16-sulfanylhexadecyl N-octylcarbamate |
InChI |
InChI=1S/C25H51NO2S/c1-2-3-4-5-16-19-22-26-25(27)28-23-20-17-14-12-10-8-6-7-9-11-13-15-18-21-24-29/h29H,2-24H2,1H3,(H,26,27) |
InChI-Schlüssel |
SFDYVVMTOZDREM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCNC(=O)OCCCCCCCCCCCCCCCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


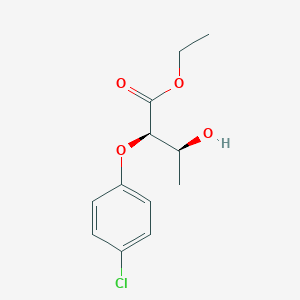

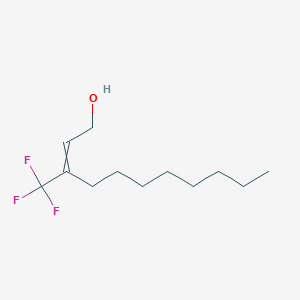

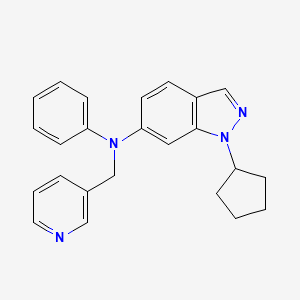
![3-Butoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B12539681.png)
![5-Methyl-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12539683.png)

![4-[3-(4-Butoxyphenyl)-1,2-oxazol-5-yl]benzonitrile](/img/structure/B12539696.png)


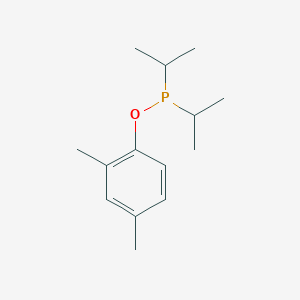
![3-Bromo-4-methyl-1,4-dihydropyrrolo[3,2-b]indole-2-carbaldehyde](/img/structure/B12539727.png)
![3,3'-(Benzylimino)bis[N-(2-aminoethyl)propanamide]](/img/structure/B12539730.png)
